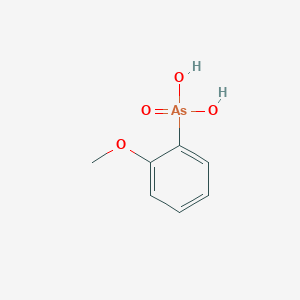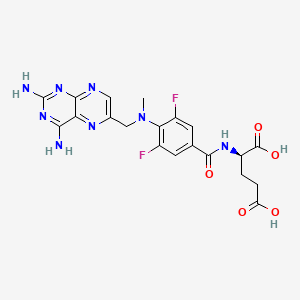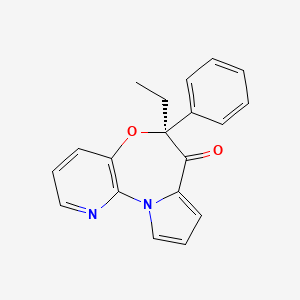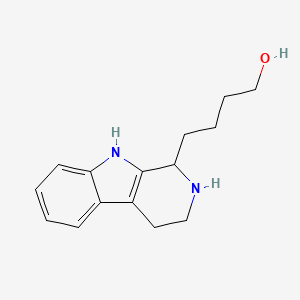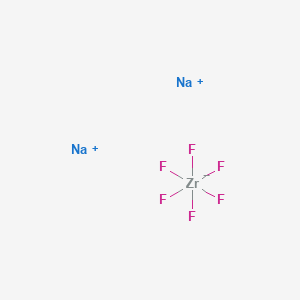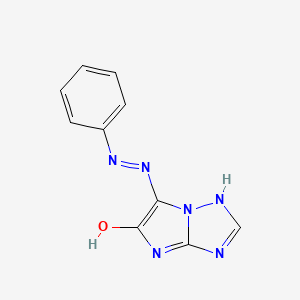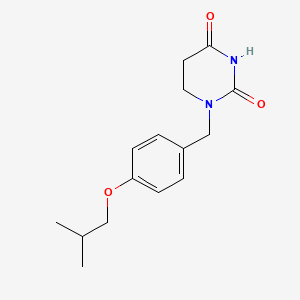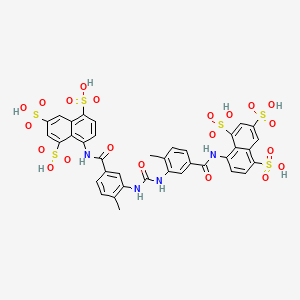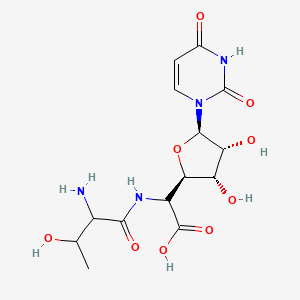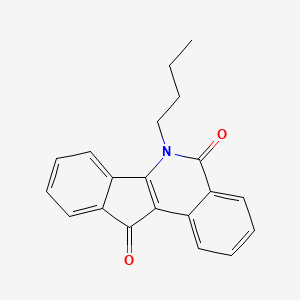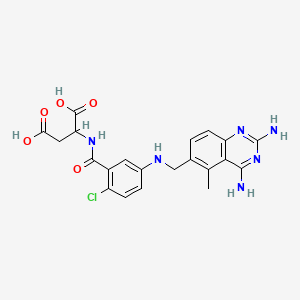
L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is a derivative of L-aspartic acid, which is an important amino acid involved in various metabolic processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- typically involves multiple steps, including the formation of the quinazoline ring and subsequent attachment to the L-aspartic acid backbone. One common method involves the use of ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. This enzyme facilitates the addition of arylalkylamines to fumarate, resulting in the formation of N-substituted L-aspartic acids with high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts like EDDS lyase can be advantageous due to their high specificity and efficiency. Additionally, optimizing reaction conditions such as temperature, pH, and substrate concentration can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of more saturated compounds.
Applications De Recherche Scientifique
L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- has a wide range of scientific research applications, including:
Chemistry: This compound is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- involves its interaction with specific molecular targets and pathways. The quinazoline moiety in the compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other N-substituted L-aspartic acids and quinazoline derivatives. Some examples are:
- N-(2-chloro-5-(((2,4-diamino-6-quinazolinyl)methyl)amino)benzoyl)-L-aspartic acid
- N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)-D-aspartic acid
Uniqueness
The uniqueness of L-Aspartic acid, N-(2-chloro-5-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)- lies in its specific substitution pattern and the presence of both the L-aspartic acid and quinazoline moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
136242-97-2 |
|---|---|
Formule moléculaire |
C21H21ClN6O5 |
Poids moléculaire |
472.9 g/mol |
Nom IUPAC |
2-[[2-chloro-5-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C21H21ClN6O5/c1-9-10(2-5-14-17(9)18(23)28-21(24)27-14)8-25-11-3-4-13(22)12(6-11)19(31)26-15(20(32)33)7-16(29)30/h2-6,15,25H,7-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,23,24,27,28) |
Clé InChI |
SGUMXALIXOMJSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C=C3)Cl)C(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


